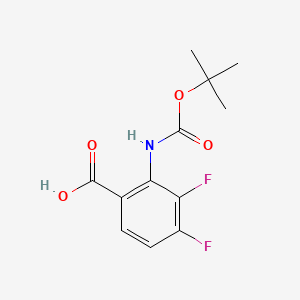
2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on a benzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild heating.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine, along with carbon dioxide and tert-butanol as by-products.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon deprotection, the free amine can then engage in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3,5-difluorobenzoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3,4-dichlorobenzoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring, which can significantly influence its reactivity and properties. The fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C12H13F2NO4 |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
3,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
FURYVRQFIAXZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


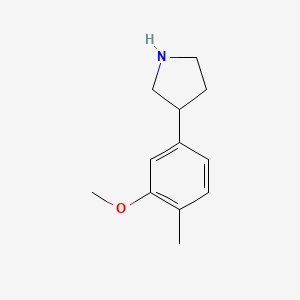
![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
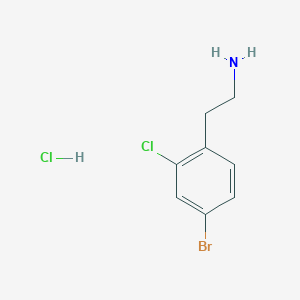
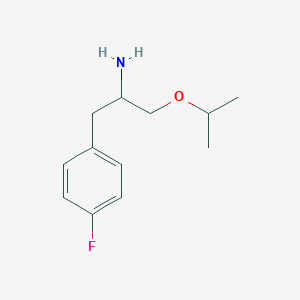

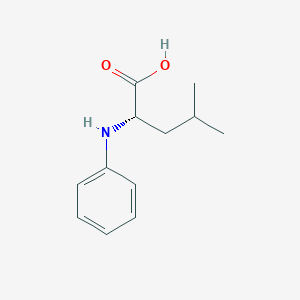
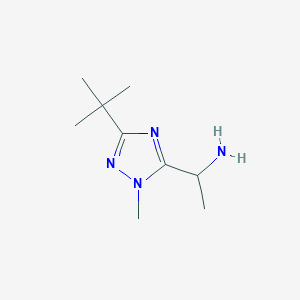
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
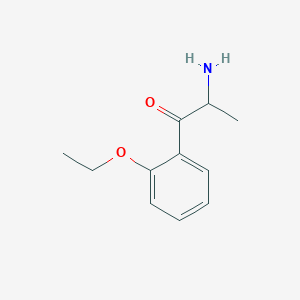
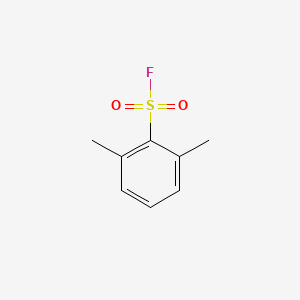
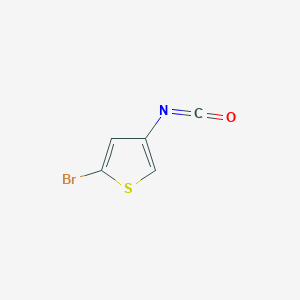
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)

